![molecular formula C10H12O2 B2825140 2-Ethyl-4-methoxybenzaldehyde CAS No. 6161-69-9](/img/structure/B2825140.png)
2-Ethyl-4-methoxybenzaldehyde
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Overview
Description
2-Ethyl-4-methoxybenzaldehyde is a chemical compound with the molecular weight of 164.2 . It is a liquid at room temperature . The IUPAC name for this compound is 2-ethyl-4-methoxybenzaldehyde .
Molecular Structure Analysis
The InChI code for 2-Ethyl-4-methoxybenzaldehyde is1S/C10H12O2/c1-3-8-6-10 (12-2)5-4-9 (8)7-11/h4-7H,3H2,1-2H3
. This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule . Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethyl-4-methoxybenzaldehyde are not available, benzaldehyde derivatives are known to undergo reactions such as the Knoevenagel condensation .Physical And Chemical Properties Analysis
2-Ethyl-4-methoxybenzaldehyde is a liquid at room temperature .Scientific Research Applications
Antibacterial and Antibiofilm Activity
- Recent studies highlight the antibacterial and antibiofilm properties of 2-Ethyl-4-methoxybenzaldehyde. It shows promise against methicillin-resistant Staphylococcus aureus (MRSA).
Catalysis and Biginelli Reaction
- The compound has been evaluated in catalytic reactions. For instance, 1,4-diazabicyclo[2.2.2]octane triflate (DABCO) salts derived from it act as efficient catalysts in the Biginelli reaction .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as aldehydes and ketones are known to react with nucleophiles such as nitrogen .
Mode of Action
2-Ethyl-4-methoxybenzaldehyde, being an aldehyde, can react with nucleophiles. In the presence of hydroxylamine or hydrazine, it can form oximes or hydrazones respectively . The oxygen atom in these compounds can act as a nucleophile, but this is a dead-end process. Reaction with oxygen leads to the reversible formation of a hemiketal. On the other hand, reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound’s ability to form oximes and hydrazones suggests that it may interact with biochemical pathways involving aldehydes and ketones .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
For instance, 2-hydroxy-4-methoxybenzaldehyde has been shown to have anti-virulence potential against methicillin-resistant Staphylococcus aureus (MRSA) and its clinical isolates .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Ethyl-4-methoxybenzaldehyde. For example, the reaction of aldehydes with nucleophiles to form oximes or hydrazones is influenced by the pH of the environment .
properties
IUPAC Name |
2-ethyl-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-6-10(12-2)5-4-9(8)7-11/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZNOAUEHPPANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-methoxybenzaldehyde |
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